molecular formula C7H13N5S B1635225 5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine CAS No. 71125-50-3

5-(4-Methylpiperazin-1-yl)-1,3,4-thiadiazol-2-amine

Cat. No. B1635225
Key on ui cas rn: 71125-50-3
M. Wt: 199.28 g/mol
InChI Key: RIHRWRZTPNBBAS-UHFFFAOYSA-N
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Patent
US08017608B2

Procedure details

A mixture of 1-methylpiperazine (0.742 ml, 6.6 mmol) and bromo-[1,3,4]thiadiazol-2-ylamine (63a) (0.60 g, 3.3 mmol) in n-propanol (15 ml) is heated at reflux for 6 hours. After cooling to room temperature the solvent is removed and the residue is trituated with ethyl acetate and methanol to afford the required compound as a pink solid.
Quantity
0.742 mL
Type
reactant
Reaction Step One
Name
bromo-[1,3,4]thiadiazol-2-ylamine
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[CH2:7][CH2:6][NH:5][CH2:4][CH2:3]1.Br[NH:9][C:10]1[S:11][CH:12]=[N:13][N:14]=1>C(O)CC>[CH3:1][N:2]1[CH2:7][CH2:6][N:5]([C:12]2[S:11][C:10]([NH2:9])=[N:14][N:13]=2)[CH2:4][CH2:3]1

Inputs

Step One
Name
Quantity
0.742 mL
Type
reactant
Smiles
CN1CCNCC1
Name
bromo-[1,3,4]thiadiazol-2-ylamine
Quantity
0.6 g
Type
reactant
Smiles
BrNC=1SC=NN1
Name
Quantity
15 mL
Type
solvent
Smiles
C(CC)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
is removed

Outcomes

Product
Name
Type
product
Smiles
CN1CCN(CC1)C1=NN=C(S1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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